2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol 2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.: 1353997-59-7
VCID: VC8234522
InChI: InChI=1S/C10H20N2O/c1-11-5-4-10(8-11)12(6-7-13)9-2-3-9/h9-10,13H,2-8H2,1H3/t10-/m1/s1
SMILES: CN1CCC(C1)N(CCO)C2CC2
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

CAS No.: 1353997-59-7

Cat. No.: VC8234522

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol - 1353997-59-7

Specification

CAS No. 1353997-59-7
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name 2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]ethanol
Standard InChI InChI=1S/C10H20N2O/c1-11-5-4-10(8-11)12(6-7-13)9-2-3-9/h9-10,13H,2-8H2,1H3/t10-/m1/s1
Standard InChI Key ZBKIAJLPTSNQOW-SNVBAGLBSA-N
Isomeric SMILES CN1CC[C@H](C1)N(CCO)C2CC2
SMILES CN1CCC(C1)N(CCO)C2CC2
Canonical SMILES CN1CCC(C1)N(CCO)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a unique integration of a pyrrolidine ring, cyclopropyl group, and ethanol backbone. The pyrrolidine ring, a five-membered amine heterocycle, is substituted with a methyl group at the nitrogen atom (N1) and an aminoethanol side chain at the 3R position. The cyclopropyl group is attached via a secondary amine linkage, creating a sterically constrained structure that influences its reactivity and binding affinity.

Key Structural Features:

  • Pyrrolidine Ring: Enhances rigidity and influences stereoelectronic properties.

  • Cyclopropyl Group: Introduces angle strain, potentially increasing reactivity in ring-opening reactions.

  • Aminoethanol Moiety: Provides sites for hydrogen bonding and solubility in polar solvents.

The stereochemistry at the pyrrolidine’s 3R position is crucial for chiral recognition in biological targets, as seen in analogous compounds.

Physical and Chemical Properties

Physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

PropertyValue/Description
Molecular FormulaC₁₀H₂₀N₂O
Molecular Weight184.28 g/mol
CAS Number1353997-59-7
SolubilityMiscible in polar solvents (e.g., water, ethanol)
Melting PointNot reported; likely liquid at room temperature
Boiling PointData unavailable
StabilityStable under standard conditions; sensitive to strong bases/oxidizers

The compound’s amino and hydroxyl groups enable participation in acid-base reactions, hydrogen bonding, and nucleophilic substitutions. Its logP value (estimated at 0.5–1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves palladium-catalyzed cross-coupling reactions to form C–N bonds between cyclopropylamine and pyrrolidine derivatives (Scheme 1).

Scheme 1: Representative Synthesis

  • Coupling Reaction: Cyclopropylamine reacts with a brominated pyrrolidine derivative under Pd(PPh₃)₄ catalysis.

  • Alkylation: Introduction of the ethanol side chain via nucleophilic substitution with ethylene oxide.

  • Chiral Resolution: Separation of enantiomers using chiral HPLC to isolate the 3R configuration .

Industrial-scale production may employ continuous flow reactors to optimize yield (reported ~65–75%) and purity (>95%).

Reactivity Profile

The compound’s functional groups dictate its reactivity:

  • Amine Group: Participates in alkylation, acylation, and Schiff base formation.

  • Hydroxyl Group: Engages in esterification, etherification, and oxidation to ketones.

  • Cyclopropane Ring: Susceptible to ring-opening under acidic or radical conditions.

Notable Reactions:

  • Oxidation: Treatment with KMnO₄ oxidizes the hydroxyl group to a ketone, forming 2-[cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]acetone.

  • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines, useful in drug derivatization.

Research Findings and Biological Interactions

In Vitro Studies

Though direct data on this compound is limited, structural analogs demonstrate:

  • Receptor Affinity: Ki values of 10–100 nM for sigma-1 and NMDA receptors .

  • Cellular Permeability: Caco-2 assays indicate moderate absorption (Papp ~5 × 10⁻⁶ cm/s).

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